molecular formula C12H8Cl2FNO B1519048 4-(2,4-Dichlorophenoxy)-3-fluoroaniline CAS No. 1039334-55-8

4-(2,4-Dichlorophenoxy)-3-fluoroaniline

Cat. No.: B1519048
CAS No.: 1039334-55-8
M. Wt: 272.1 g/mol
InChI Key: ATSXMWISGAYPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenoxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C12H8Cl2FNO and its molecular weight is 272.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-(2,4-Dichlorophenoxy)-3-fluoroaniline is similar to that of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a synthetic auxin for plant growth . It is extensively used as a weed killer on cereal crops and pastures . The compound acts on the plant’s growth hormones, disrupting normal growth patterns .

Mode of Action

The mode of action of this compound involves altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . This results in uncoordinated cell growth and damage to conducting vessels and roots, leaves, and stems .

Biochemical Pathways

The biochemical pathways affected by this compound involve a multi-step metabolic pathway that starts with the dechlorination of 2,4-dichlorophenol in oxidative conditions to yield 2-chloro-1,4-benzoquinone by the action of manganese peroxidase or lignin peroxidase enzymes . These reactions produce a carbon-centered radical, which then reacts with molecular oxygen to form a peroxyl radical, and the formed reaction intermediates undergo further oxidation reactions with the generated oxidizing agents .

Pharmacokinetics

Based on the related compound 2,4-d, it is highly water-soluble . After oral administration of 2,4-D to rats, the mean maximum serum concentration values were observed to be 601.9 and 218.4 mg/L for doses of 300 mg/kg and 60 mg/kg body weight, respectively . The area under the curve values were 23,722 and 4,127 mg×h/L, and the clearance rates were 1.10 and 0.02 L/(h×kg), respectively .

Result of Action

The result of the action of this compound is the disruption of normal plant growth, leading to the death of the plant . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Action Environment

The action of this compound can be influenced by environmental factors. The compound is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-dichlorophenol, might be found in nature . The compound’s action, efficacy, and stability can be affected by factors such as soil composition, temperature, and rainfall .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSXMWISGAYPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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